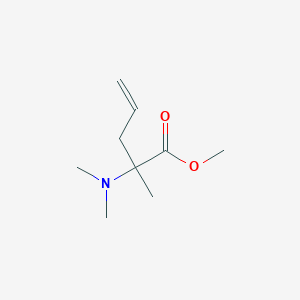

Methyl 2-(dimethylamino)-2-methylpent-4-enoate

Description

Properties

IUPAC Name |

methyl 2-(dimethylamino)-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSUZYIVYIEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The compound exerts its effects through its reactive ester and dimethylamino groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the activation of specific pathways. The exact mechanism depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Steric and Electronic Effects: The dimethylamino group in this compound enhances nucleophilicity at the α-carbon, facilitating cyclization reactions absent in non-aminated esters . Ethyl 4-(dimethylamino) benzoate outperforms aliphatic amines in resin systems due to reduced steric bulk and stronger electron donation .

Reactivity in Polymerization: Aliphatic dimethylamino esters (e.g., DMAEMA) require co-initiators like DPI for optimal reactivity, whereas aromatic amines (e.g., ethyl 4-(dimethylamino) benzoate) achieve high conversion rates independently .

Industrial Relevance: this compound’s niche lies in specialized organic synthesis, contrasting with DMAEMA’s large-scale use in water treatment polymers .

Biological Activity

Methyl 2-(dimethylamino)-2-methylpent-4-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 171.24 g/mol

- Structure : The compound features a dimethylamino group attached to a methylpent-4-enoate structure, classifying it within the enolate ester family.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : It may modulate the activity of specific enzymes by binding to their active sites, thus inhibiting or activating their functions.

- Cell Signaling Pathways : Preliminary studies suggest that it can influence cell signaling pathways, potentially impacting gene expression and cellular metabolism.

- Antimicrobial and Anticancer Properties : Research indicates that compounds structurally related to this compound exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications.

Anticancer Activity

The compound is also being explored for its anticancer properties. Research has shown that derivatives with similar structures can inhibit cancer cell proliferation and induce apoptosis in specific cancer types . The exact mechanisms remain under investigation but may involve modulation of the spliceosome or other cellular pathways critical for tumor growth.

Case Studies and Experimental Results

-

In Vitro Studies :

- In vitro assays have shown that this compound can inhibit certain cancer cell lines, although further studies are needed to quantify its effectiveness and elucidate the underlying mechanisms .

- A study reported that related compounds could induce multipolarity in centrosome-amplified human cancer cells, leading to increased cell death through aberrant mitotic processes .

- Biochemical Analysis :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-methylpent-4-enoate | Simple ester | Lacks the dimethylamino group; primarily used in synthesis. |

| Ethyl (E)-4-(dimethylamino)but-2-enoate | Dimethylamino derivative | Similar functional group; differing alkyl chain length. |

| Methyl 3-(methylamino)but-2-enoate | Amino derivative | Contains an amino group instead of a dimethylamino group; different reactivity profile. |

| (E)-Methyl 4-chloro-3-methoxybut-2-enoate | Halogenated ester | Contains a chlorine substituent; potentially different biological activity. |

This table illustrates how this compound compares with related compounds in terms of structure and potential applications.

Q & A

Q. What experimental strategies can optimize the synthesis of Methyl 2-(dimethylamino)-2-methylpent-4-enoate to enhance yield and purity?

Answer: Synthesis optimization involves systematic adjustments to reaction parameters:

- Catalyst Selection : Amine-based catalysts (e.g., DMAP) or transition-metal catalysts (e.g., Pd) may improve regioselectivity for the dimethylamino group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) can stabilize intermediates, while non-polar solvents may reduce side reactions.

- Temperature Control : Lower temperatures (0–25°C) minimize undesired isomerization of the pent-4-enoate moiety .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (C=C) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Experimental Design :

- Incubate the compound in buffered solutions (pH 2–10) at 25–37°C.

- Monitor degradation via HPLC/UV-Vis at 210–240 nm (ester absorption band) .

- Quantify half-life (t₁/₂) using first-order kinetics.

- Key Variables : Acidic conditions (pH < 4) typically accelerate ester hydrolysis, while alkaline conditions may destabilize the dimethylamino group .

Advanced Research Questions

Q. How does the stereochemistry of the pent-4-enoate group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding sites on the dimethylamino group .

- Molecular Dynamics (MD) : Simulate interactions with acetylcholinesterase or other targets using force fields (e.g., CHARMM) to assess stability of ligand-protein complexes .

- Docking Studies : Use AutoDock Vina to predict binding affinities and validate with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar dimethylamino esters?

Answer:

- Data Reconciliation :

- Mechanistic Studies : Use metabolomics (LC-MS) to identify toxic metabolites (e.g., reactive aldehydes from ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.